

# Unveiling the Crystalline Nature of Cinnamyl Cinnamate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core physical properties of **cinnamyl cinnamate** crystals. **Cinnamyl cinnamate**, an ester of cinnamyl alcohol and cinnamic acid, is a fragrant compound found naturally in storax balsam and has applications in the fragrance, food, and pharmaceutical industries. A thorough understanding of its crystalline properties is paramount for its application in drug development, particularly concerning formulation, stability, and bioavailability. This document provides a consolidated overview of its known physical characteristics, detailed experimental protocols for their determination, and visual representations of key analytical workflows.

## **Quantitative Physical Properties**

The known physical properties of **cinnamyl cinnamate** are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties of **Cinnamyl Cinnamate** 



| Property          | Value   | Source    |
|-------------------|---|-----------|
| Appearance        | White or colorless, rectangular, prismic crystals | [1][2]    |
| Molecular Formula | C18H16O2  | [1][3][4] |
| Molecular Weight  | 264.32 g/mol                                      | [1][4]    |
| Melting Point     | 42-45 °C  | [1]       |
| Boiling Point     | 370 °C  | [1]       |
| Density           | 1.10 g/cm <sup>3</sup>                            | [1]       |

Table 2: Solubility Profile of Cinnamyl Cinnamate

| Solvent         | Solubility | Source |
|-----------------|------------|--------|
| Water           | Insoluble  | [5]    |
| Ethanol         | Soluble    | [1][2] |
| Ether           | Soluble    | [1][2] |
| Benzene         | Soluble    | [1][2] |
| Chloroform      | Soluble    | [1]    |
| Dichloromethane | Soluble    | [1]    |
| Ethyl Acetate   | Soluble    | [1]    |
| DMSO            | Soluble    | [1]    |
| Acetone         | Soluble    | [1]    |

## **Crystallographic Properties**

Detailed crystallographic data for **cinnamyl cinnamate**, such as its crystal system, space group, and unit cell dimensions, are not readily available in the public domain. To determine these properties, a single-crystal X-ray diffraction (XRD) analysis would be required. The general protocol for such an analysis is outlined in the experimental methodologies section.



## **Spectroscopic Data**

Spectroscopic techniques are crucial for the structural elucidation and characterization of **cinnamyl cinnamate**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A ¹H NMR spectrum for **cinnamyl cinnamate** is available and provides insight into the proton environments within the molecule.[6] While ¹³C NMR data is referenced in databases like PubChem and ChemicalBook, the actual spectrum and peak assignments are not publicly accessible.[3]

#### <sup>1</sup>H NMR Spectrum:

An available <sup>1</sup>H NMR spectrum of **cinnamyl cinnamate** can be found in the ChemicalBook database.[6] The spectrum would be expected to show characteristic signals for the aromatic protons of the two phenyl rings, the vinyl protons of the cinnamate and cinnamyl moieties, and the methylene protons of the cinnamyl group.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **cinnamyl cinnamate**. The spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C=C stretching of the aromatic rings and the alkene groups, and C-O stretching of the ester. While FTIR data for **cinnamyl cinnamate** is mentioned in the NIST WebBook, the spectrum itself is not available for download due to licensing restrictions.[7][8]

## **Mass Spectrometry (MS)**

The NIST WebBook provides a mass spectrum for **cinnamyl cinnamate** obtained by electron ionization.[7][8][9] This data is useful for confirming the molecular weight and for fragmentation analysis to support structural elucidation.

## **Experimental Protocols**

This section provides detailed methodologies for the key experiments used to characterize the physical properties of **cinnamyl cinnamate** crystals.



## **Melting Point Determination (Capillary Method)**

Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

#### Procedure:

- Sample Preparation: A small amount of the **cinnamyl cinnamate** crystals is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[10][11][12]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[11][12]
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[11]
- Observation: The sample is observed through the magnifying lens. The temperature at which
  the first drop of liquid appears is recorded as the beginning of the melting range. The
  temperature at which the last solid particle melts is recorded as the end of the melting range.
   [13]
- Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[11]

## **Solubility Determination**

Objective: To determine the solubility of **cinnamyl cinnamate** in various solvents.

#### Procedure (Qualitative):

- Sample Preparation: A small, measured amount of cinnamyl cinnamate crystals (e.g., 10 mg) is placed into a test tube.
- Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.



- Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period.
- Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If not, the process can be repeated with gentle heating.
- Classification: The solubility is classified based on the amount of solvent required to dissolve the solid (e.g., soluble, sparingly soluble, insoluble).

Procedure (Quantitative - Isothermal Equilibrium Method):

- Saturation: An excess amount of cinnamyl cinnamate is added to a known volume of the solvent in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
- Analysis: The concentration of cinnamyl cinnamate in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or highperformance liquid chromatography (HPLC).

## Single-Crystal X-ray Diffraction (XRD)

Objective: To determine the three-dimensional atomic and molecular structure of the **cinnamyl cinnamate** crystal.

#### Procedure:

- Crystal Growth: A high-quality single crystal of cinnamyl cinnamate (typically >0.1 mm in all dimensions) is grown from a suitable solvent by slow evaporation or cooling.[14]
- Crystal Mounting: The selected crystal is mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.
   The crystal is rotated, and the diffraction pattern (the angles and intensities of the diffracted X-rays) is recorded by a detector.[14]



- Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[14]
- Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the **cinnamyl cinnamate** molecule.

Procedure (KBr Pellet Method):

- Sample Preparation: Approximately 1-2 mg of finely ground **cinnamyl cinnamate** is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in a mortar.[15]
- Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure to form a thin, transparent pellet.[15]
- Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A
  background spectrum of a blank KBr pellet is recorded and subtracted from the sample
  spectrum to obtain the final infrared spectrum.[16]

Procedure (Attenuated Total Reflectance - ATR):

- Sample Placement: A small amount of the cinnamyl cinnamate crystal or powder is placed directly onto the ATR crystal.
- Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.
- Analysis: The infrared spectrum is recorded. A background spectrum of the clean, empty
   ATR crystal is taken prior to the sample analysis.[17]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To elucidate the molecular structure of **cinnamyl cinnamate** by analyzing the magnetic properties of its atomic nuclei.



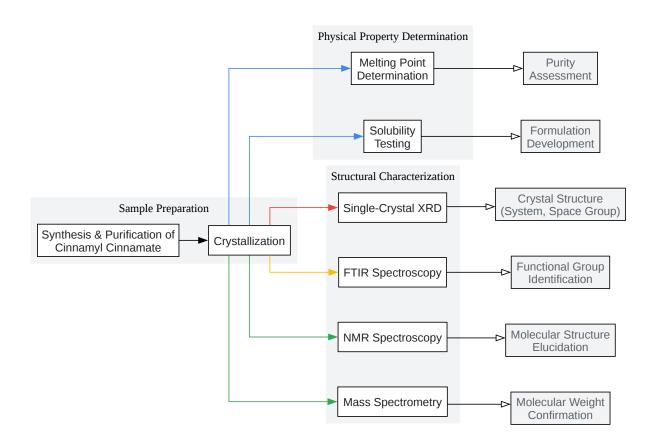
#### Procedure:

- Sample Preparation: A few milligrams of **cinnamyl cinnamate** are dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- Reference Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.[18]
- Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY) is run to acquire the spectrum.
- Data Processing and Analysis: The acquired data is Fourier-transformed to produce the NMR spectrum. The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to determine the structure of the molecule.

## **Visualizations**

The following diagrams illustrate key workflows in the characterization of **cinnamyl cinnamate** crystals.

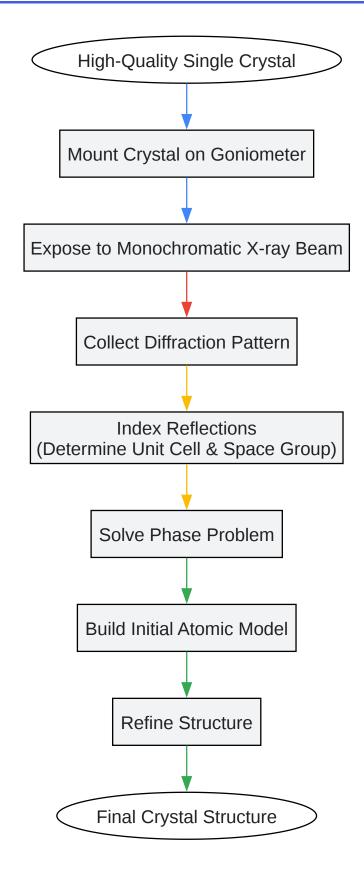




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Caption: Workflow for the physical characterization of **cinnamyl cinnamate** crystals.

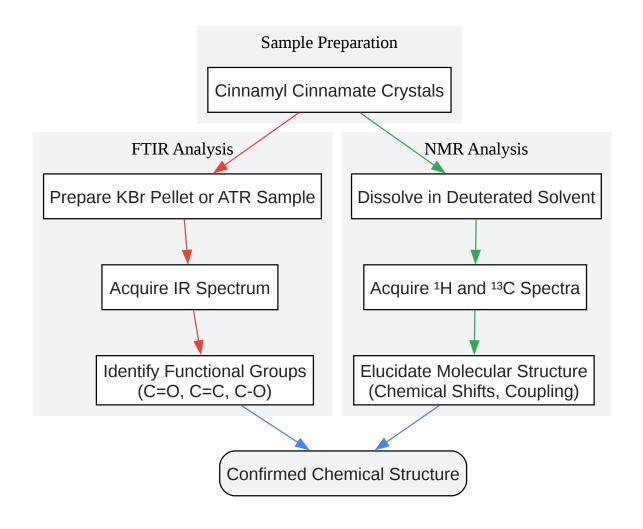




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Caption: Experimental workflow for single-crystal X-ray diffraction.





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